molecular formula C11H9N3O2S B12901739 N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide

N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide

Cat. No.: B12901739
M. Wt: 247.28 g/mol
InChI Key: PQXNXZAEFISILZ-INOXDZRUSA-N
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Description

N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, such as aldehydes or ketones. This particular compound features furan rings, which are five-membered aromatic rings containing one oxygen atom. The presence of these furan rings imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide generally involves the condensation reaction between furan-2-carbaldehyde and hydrazinecarbothioamide. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Schiff base synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acid groups.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan rings.

    Reduction: Reduced forms of the Schiff base, potentially leading to amines.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide involves its ability to form stable complexes with metal ions. The compound acts as a bidentate ligand, coordinating to metal ions through the nitrogen and oxygen atoms of the Schiff base. This coordination can enhance the biological activity of the compound, allowing it to interact with various biomolecules and cellular targets.

Comparison with Similar Compounds

Similar Compounds

    N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: A Schiff base with similar furan rings and hydrazine linkage.

    N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide metal complexes: Metal complexes formed with similar Schiff bases.

Uniqueness

N,2-Bis(furan-2-ylmethylene)hydrazinecarbothioamide is unique due to its specific structure, which includes two furan rings and a hydrazinecarbothioamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H9N3O2S

Molecular Weight

247.28 g/mol

IUPAC Name

(1E)-1-(furan-2-ylmethylidene)-3-[(E)-furan-2-ylmethylideneamino]thiourea

InChI

InChI=1S/C11H9N3O2S/c17-11(12-7-9-3-1-5-15-9)14-13-8-10-4-2-6-16-10/h1-8H,(H,14,17)/b12-7+,13-8+

InChI Key

PQXNXZAEFISILZ-INOXDZRUSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/C(=S)N/N=C/C2=CC=CO2

Canonical SMILES

C1=COC(=C1)C=NC(=S)NN=CC2=CC=CO2

Origin of Product

United States

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